N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a dimethoxyphenyl group, and a prop-2-en-1-yloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a dimethoxyphenyl derivative, such as 3,4-dimethoxybenzyl chloride, in the presence of a base.
Attachment of the prop-2-en-1-yloxybenzamide moiety: The final step involves the reaction of the intermediate with an appropriate allyl bromide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate their activity.
Inhibiting enzymes: Blocking the activity of enzymes involved in key biological processes.
Modulating signaling pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
(3,4-Dimethoxyphenyl)acetonitrile: Used in the synthesis of various derivatives and has applications in organic synthesis.
Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H19N3O5/c1-4-11-27-15-8-5-13(6-9-15)20(24)21-19-18(22-28-23-19)14-7-10-16(25-2)17(12-14)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,23,24) |
InChI Key |
ACTQDCFJGIFKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.